2,3-Diazabicyclo[2.2.2]octane dihydrochloride
Description
Properties
IUPAC Name |
2,3-diazabicyclo[2.2.2]octane;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-2-6-4-3-5(1)7-8-6;;/h5-8H,1-4H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMNNAVOXOONHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CCC1NN2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-diazabicyclo[2.2.2]octane dihydrochloride typically involves the reaction of 2,3-diazabicyclo[2.2.2]octane with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydrochloride salt. The process can be summarized as follows: [ \text{C}6\text{H}{12}\text{N}_2 + 2\text{HCl} \rightarrow \text{C}6\text{H}{12}\text{N}_2·2\text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving recrystallization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: Due to its nucleophilic nature, it can participate in substitution reactions with electrophiles.
Oxidation and Reduction: It can be involved in redox reactions, although these are less common.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, aldehydes, and isocyanates. Reaction conditions often involve mild temperatures and solvents like dichloromethane or ethanol .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction. For example, in the Baylis-Hillman reaction, the product is an α,β-unsaturated carbonyl compound .
Scientific Research Applications
Biochemical Assays
2,3-Diazabicyclo[2.2.2]octane dihydrochloride is utilized as a reagent in biochemical assays due to its ability to interact with biological molecules. Its strong basicity allows it to influence enzyme activity and metabolic pathways, making it valuable in studying biochemical processes and drug interactions.
Catalysis
The compound serves as an effective catalyst in several organic synthesis reactions:
- Polymerization : It is used as a nucleophilic catalyst for the formation of polyurethanes from alcohol and isocyanate functionalized monomers.
- Baylis-Hillman Reactions : The compound facilitates reactions between aldehydes and unsaturated ketones, promoting the formation of adducts through nucleophilic attack .
Coordination Chemistry
Due to its ability to act as a strong ligand, this compound plays a significant role in coordination chemistry. It can form complexes with various metals, influencing reaction pathways and outcomes in catalytic processes involving metal complexes.
Drug Development
Recent studies have highlighted its potential in drug development, particularly as part of metallocomplexes for anticancer therapies. For instance, complexes formed with copper(II) bromide and lanthanum(III) nitrate have shown significant cytotoxic effects against cancer cell lines such as M-HeLa and A-549, outperforming conventional drugs like doxorubicin and tamoxifen .
Comparative Analysis with Related Compounds
A comparative analysis of this compound with similar compounds reveals distinct advantages:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Lacks methyl group; used as a catalyst | Highly nucleophilic; common reagent in polymerization |
| Quinuclidine | Contains one nitrogen replaced by carbon | Unique due to its single nitrogen atom; used in pharmaceuticals |
| Pyrrolidine | Five-membered ring; nitrogen-containing | Different ring size; used in organic synthesis |
The presence of specific substituents like methyl groups enhances the nucleophilicity of this compound compared to its analogs, making it particularly effective for certain catalytic applications while influencing its biological activity profile.
Case Studies
Case Study 1: Anticancer Activity
A study explored the use of amphiphilic complexes derived from 1,4-diazabicyclo[2.2.2]octane with transition metals for anticancer applications. These complexes exhibited high cytotoxicity against various cancer cell lines while demonstrating lower toxicity towards normal human cells compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Nucleophilic Catalysis
In polymerization reactions, this compound has been shown to significantly increase reaction rates due to its nucleophilic nature, facilitating the formation of polyurethanes from isocyanates and alcohols under mild conditions .
Mechanism of Action
The mechanism of action of 2,3-diazabicyclo[2.2.2]octane dihydrochloride primarily involves its role as a nucleophilic catalyst. It facilitates reactions by stabilizing transition states and lowering activation energies. The compound’s nucleophilicity allows it to interact with electrophilic centers, promoting various organic transformations .
Comparison with Similar Compounds
The structural and functional distinctions between 2,3-diazabicyclo[2.2.2]octane dihydrochloride and related bicyclic amines are critical for their divergent applications. Below is a detailed analysis:
Structural and Functional Differences
Key Observations:
- Nitrogen Positioning : The 2,3-diazabicyclo isomer’s nitrogen placement enhances its rigidity and electronic effects compared to the 1,4-isomer (DABCO), influencing its reactivity in photochemical processes .
- Salt vs. Free Base : The dihydrochloride form of 2,3-diazabicyclo[2.2.2]octane offers superior water solubility and stability compared to DABCO’s free base, making it preferable for pharmaceutical formulations .
- Basicity and Reactivity : DBU’s larger structure and stronger basicity (pKa ~13) contrast with the moderate basicity of 2,3-diazabicyclo derivatives, limiting DBU’s use in acid-sensitive reactions .
Photochemical Properties
Studies on 2-tert-butyl-3-(anthracen-9-yl)-2,3-diazabicyclo[2.2.2]octane reveal significant photoinduced electron-transfer (PET) behavior, attributed to the bicyclic scaffold’s electron-accepting capacity. This property is leveraged in photodynamic therapy research and organic electronics .
Pharmaceutical Relevance
The dihydrochloride salt form enhances bioavailability, enabling its use in synthesizing targeted drug candidates , particularly for neurological disorders. Its stability under physiological conditions contrasts with DABCO’s volatility, which limits the latter’s in vivo applications .
Biological Activity
2,3-Diazabicyclo[2.2.2]octane dihydrochloride (DBCO·2HCl) is a bicyclic organic compound notable for its unique structural features and significant biological activities. This compound is a dihydrochloride salt of 2,3-diazabicyclo[2.2.2]octane, characterized by two nitrogen atoms in its bicyclic structure, which endows it with strong nucleophilic and basic properties. These characteristics make DBCO·2HCl a valuable reagent in biochemical assays and the synthesis of various biologically active compounds.
- Molecular Formula : CHClN
- Molecular Weight : Approximately 185.09 g/mol
- Structure : The compound features a bicyclic framework that enhances its reactivity due to the presence of nitrogen atoms capable of donating electron pairs to electrophilic centers in substrates.
The biological activity of DBCO·2HCl is primarily attributed to its ability to stabilize transition states and intermediates during biochemical reactions. Its strong nucleophilicity allows it to interact effectively with various biological molecules, potentially influencing enzyme activity and metabolic pathways. The compound has been utilized in:
- Biochemical Assays : Serving as a reagent for detecting and quantifying biomolecules.
- Synthesis of Active Compounds : Acting as a building block in the development of pharmaceuticals.
Biological Activities
Research indicates that DBCO·2HCl exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that derivatives of DBCO exhibit potent antimicrobial effects against various pathogens, suggesting its potential as an antimicrobial agent .
- Cytotoxicity : DBCO complexes have demonstrated cytotoxic effects comparable to established anticancer drugs like doxorubicin against several cancer cell lines, including M-HeLa and A-549 cells .
- Enzyme Inhibition : The compound's ability to interact with enzymes may lead to modulation of metabolic pathways, although specific enzyme targets remain to be fully elucidated.
Case Studies
- Antitumor Activity :
- Antimicrobial Efficacy :
Comparative Analysis with Analogous Compounds
The following table summarizes the structural characteristics and biological activities of compounds related to this compound:
| Compound Name | Structure Characteristics | Unique Features | Biological Activity |
|---|---|---|---|
| 1,4-Diazabicyclo[2.2.2]octane (DABCO) | Lacks methyl group; used as a catalyst | Highly nucleophilic; common reagent in polymerization | Moderate antimicrobial activity |
| Quinuclidine | Contains one nitrogen replaced by carbon | Unique due to its single nitrogen atom; used in pharmaceuticals | Limited cytotoxicity |
| Pyrrolidine | Five-membered ring; nitrogen-containing | Different ring size; used in organic synthesis | Varies based on derivatives |
The presence of specific substituents in DBCO·2HCl enhances its nucleophilicity compared to analogs like DABCO or quinuclidine, making it particularly effective for certain catalytic applications while also influencing its biological activity profile .
Q & A
Q. What are the recommended synthesis methods for 2,3-Diazabicyclo[2.2.2]octane dihydrochloride in laboratory settings?
The synthesis typically involves reacting bicyclic precursors with formaldehyde and hydrogen chloride under controlled conditions. Key steps include:
- Using ethanol or methanol as solvents to facilitate reactivity.
- Maintaining precise temperature and pH control to optimize yield and purity.
- Purification via recrystallization or column chromatography to isolate the dihydrochloride salt form . Safety protocols, such as fume hood use and personal protective equipment (PPE), are critical during synthesis due to the corrosive nature of HCl .
Q. What safety protocols are essential when handling this compound?
- Hazard Mitigation : The compound may exhibit acute oral toxicity (H302), skin irritation (H315), and respiratory irritation (H335). Use nitrile gloves, lab coats, and safety goggles .
- Engineering Controls : Conduct reactions in fume hoods to minimize inhalation risks .
- Emergency Procedures : Immediate rinsing with water for eye/skin contact and medical consultation are required. Ensure SDS accessibility during experiments .
Q. How can researchers structurally characterize this compound?
- Spectroscopic Analysis : Employ -NMR and -NMR to confirm bicyclic framework and amine proton environments.
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns in the crystalline dihydrochloride form.
- Mass Spectrometry : Validate molecular weight (e.g., CHN·2HCl) and fragmentation patterns .
Q. What storage conditions ensure the stability of this compound?
- Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hygroscopic degradation.
- Avoid exposure to light, oxidizing agents, and incompatible materials like strong bases .
Advanced Research Questions
Q. How can statistical design of experiments (DoE) optimize reaction conditions for synthesizing this compound?
- Factor Screening : Use factorial designs to identify critical variables (e.g., solvent polarity, temperature).
- Response Surface Methodology (RSM) : Model interactions between parameters (e.g., HCl concentration vs. reaction time) to maximize yield.
- Validation : Confirm optimal conditions through replicate runs and ANOVA analysis .
Q. What computational strategies enhance the design of reactions involving this bicyclic amine?
- Quantum Chemical Calculations : Simulate reaction pathways to predict transition states and intermediates.
- Machine Learning : Train models on existing reaction data to recommend solvent systems or catalysts.
- Feedback Integration : Combine experimental results (e.g., kinetics) with computational data to refine predictions .
Q. How should researchers address contradictions in reported yields or reactivity data?
- Reproducibility Checks : Standardize protocols (e.g., solvent purity, equipment calibration) across labs.
- Meta-Analysis : Compare datasets using multivariate regression to isolate confounding variables (e.g., moisture content).
- Cross-Validation : Employ alternative characterization methods (e.g., HPLC vs. NMR) to verify product identity .
Q. What interdisciplinary applications does this compound have in scientific research?
- Medicinal Chemistry : Investigate its role as a chiral building block for neuroactive compounds or enzyme inhibitors.
- Materials Science : Explore its use in polymer crosslinking or as a ligand in catalytic systems.
- Biological Probes : Functionalize the amine groups to develop fluorescent tags for cellular imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
